molecular formula C27H27N5O2 B2831155 N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide CAS No. 941869-80-3

N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide

Cat. No.: B2831155
CAS No.: 941869-80-3
M. Wt: 453.546
InChI Key: UMXYGMXQKGHUHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C27H27N5O2 and its molecular weight is 453.546. The purity is usually 95%.
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Scientific Research Applications

Neurokinin-1 Receptor Antagonist Applications

1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride 3 has been identified as a high affinity, orally active h-NK(1) receptor antagonist. It demonstrates a long central duration of action and is notable for its solubility in water of >100 mg/mL, making it suitable for both intravenous and oral clinical administration. This compound's effectiveness has been confirmed in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Modulation of CB1 Receptor

Optimization of chemical functionalities of indole-2-carboxamides has led to improved allosteric parameters for the cannabinoid receptor 1 (CB1). Studies have identified key structural requirements for allosteric modulation of CB1, including a critical chain length at the C3-position and an electron-withdrawing group at the C5-position. This research contributes to understanding how modifications in chemical structure can significantly impact the binding affinity and the binding cooperativity (α) for CB1 receptors (Khurana et al., 2014).

Electromagnetic Properties

The electrochromic switching and microkinetic behavior of oxazine derivatives, including 2-nitro- and 2,8-dinitro-5a-[2-(4-dimethylaminophenyl)ethylene]-6,6-dimethyl-5a,6-dihydro-12H-indolo[2,1-b][1,3]benzooxazine, have been explored. These studies provide insights into improved fatigue resistance and color reversibility towards electrical stimulation, offering potential applications in electrochromic devices (Zhu et al., 2014).

Synthesis and Antibacterial Activity

Research on the synthesis of 6-cyanopurines and the isolation and X-ray structure of novel 2H-pyrroles has expanded the understanding of the chemical synthesis process and potential antibacterial applications. This includes the interaction of specific cyanoesters with dimethylformamide diethyl acetal, leading to the formation of 2-[2,2-dimethyl-4-(3-trimethylphenyl)tetrahydropyran-4-yl]ethylamine and subsequent antibacterial activity analysis (Arutyunyan et al., 2015).

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O2/c1-31(2)22-13-11-20(12-14-22)25(32-16-15-19-7-4-6-10-24(19)32)18-29-26(33)27(34)30-23-9-5-3-8-21(23)17-28/h3-14,25H,15-16,18H2,1-2H3,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXYGMXQKGHUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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